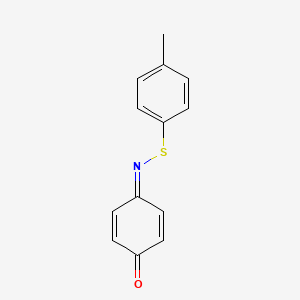
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C13H11NOS It is characterized by the presence of a sulfanyl group attached to an imino group, which is further connected to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of (chlorosulfanyl)benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones. This reaction typically involves the oxidation of sulfur(II) to sulfur(IV) with the quinone oxime, which is subsequently reduced to quinone imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The sulfanyl and imino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by modifying protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]imino}cyclohexa-2,5-dien-1-one
- 4-{[(4-Methylphenyl)thio]imino}cyclohexa-2,5-dien-1-one
- 4-{[(4-Methylphenyl)amino]imino}cyclohexa-2,5-dien-1-one
Uniqueness
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
72600-15-8 |
|---|---|
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H11NOS/c1-10-2-8-13(9-3-10)16-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |
Clé InChI |
RXOFIKNXOJOWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SN=C2C=CC(=O)C=C2 |
SMILES canonique |
CC1=CC=C(C=C1)SN=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


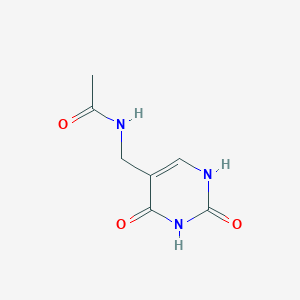
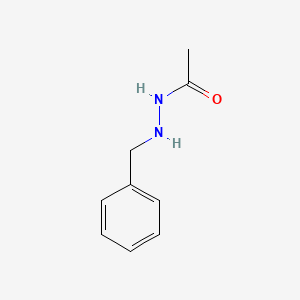
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
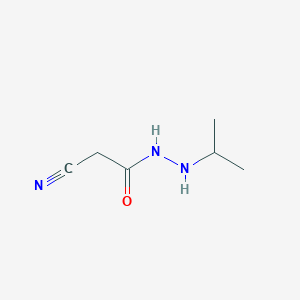
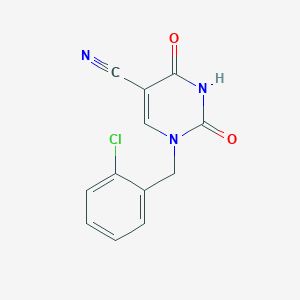
![Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-](/img/structure/B1660099.png)
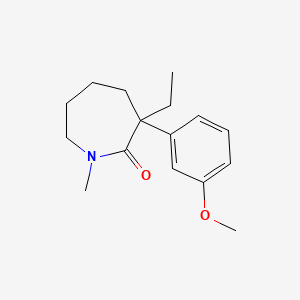
![N-(6-Hydroxybenzo[1,3]dioxol-5-YL)acetamide](/img/structure/B1660102.png)


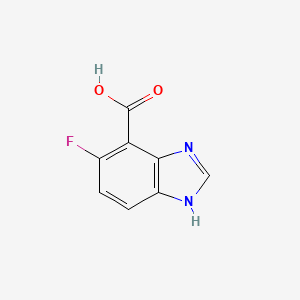
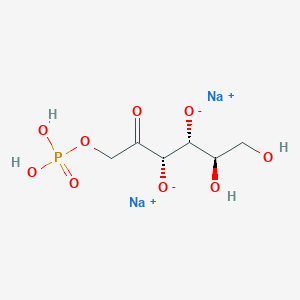
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)
